
Cyanamide, (4,6-diethyl-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is an organic compound with the molecular formula C₉H₁₃N₃. This compound is a derivative of cyanamide, featuring a pyrimidine ring substituted with diethyl groups at the 4 and 6 positions. It is widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-diethyl-2-pyrimidinamine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions yield amines and other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted pyrimidines .
Aplicaciones Científicas De Investigación
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Cyanamide, (4,6-diethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting metabolic pathways. The compound’s nitrile group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Employed in the production of melamine and other chemicals.
Melamine: Utilized in the manufacture of plastics and resins.
Uniqueness
Cyanamide, (4,6-diethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Propiedades
Número CAS |
101478-12-0 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(4,6-diethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C9H12N4/c1-3-7-5-8(4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
NTKMPIDWDSRUMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)NC#N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





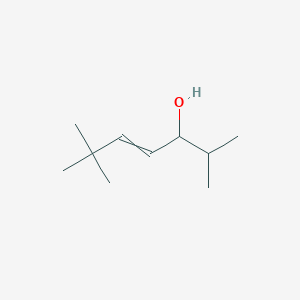
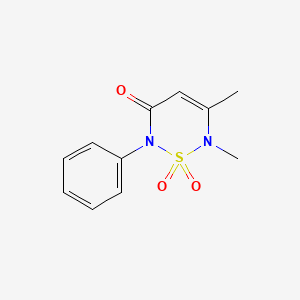
![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
![N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide](/img/structure/B14327210.png)
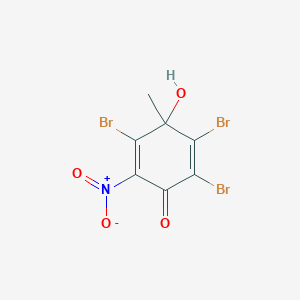
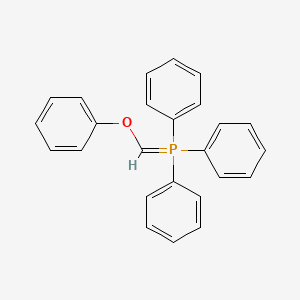
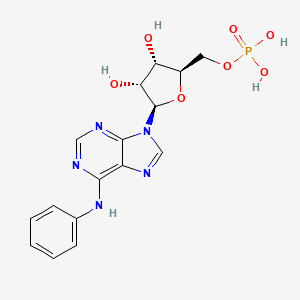
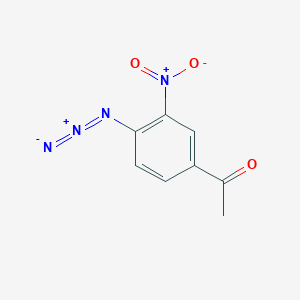
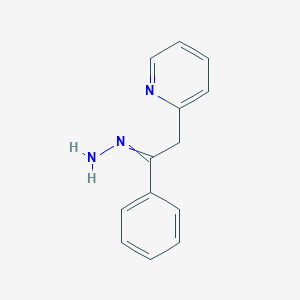
![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
